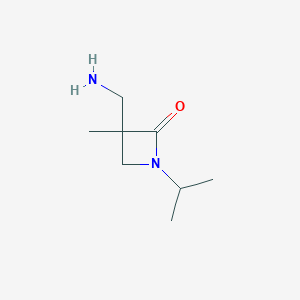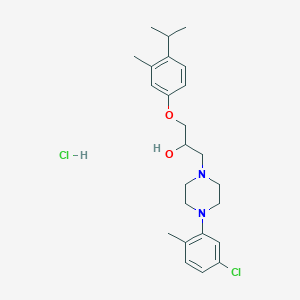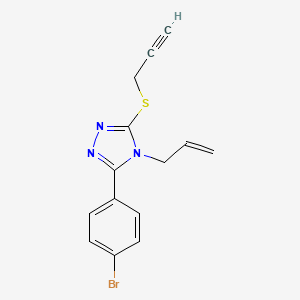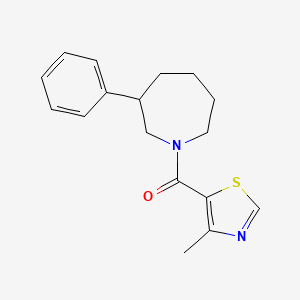
3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine. This ring is substituted with an isopropyl group, a methyl group, and an aminomethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a type of heterocycle. The nitrogen in the ring can participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Amines, like the aminomethyl group in this compound, are known to undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions or as bases in acid-base reactions . The azetidine ring might also undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the polar aminomethyl group and the ability of the nitrogen atom to participate in hydrogen bonding could impact its solubility, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Chiral Synthesis and Configurational Studies
3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one and its derivatives are instrumental in enantiomeric resolutions and establishing absolute configurations in chiral synthesis. Shustov and Rauk (1996) detailed the separation and absolute configurations of enantiomers of 3-methylazetidin-2-one and related compounds, providing a foundational understanding of their stereochemistry and applications in asymmetric synthesis (Shustov & Rauk, 1996).
Synthesis of Functionalized Azetidines
3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one derivatives have shown a wide range of applications in the synthesis of functionalized azetidines. Salgado et al. (2003) developed a method for synthesizing 1-alkyl-2-methylazetidin-3-ones, leading to various functionalized compounds with potential applications in medicinal chemistry and material science (Salgado et al., 2003). Stankovic et al. (2012) further explored this area by assessing the nucleophilic substitution at the 3-position of 1-t-Butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines, providing novel pathways to diverse azetidine derivatives (Stankovic et al., 2012).
Intermediate Synthesis and Ring Expansion
The compound and its related structures serve as intermediates in the synthesis of various bioactive molecules. A study by Fleck et al. (2003) highlighted its role in the preparation of key intermediates for the synthesis of antibacterial agents, showcasing the compound's significance in pharmaceutical manufacturing (Fleck et al., 2003). Alcaide et al. (2005) presented a novel N1-C4 bond cleavage in beta-lactams leading to gamma-lactams, underlining the compound's role in innovative synthetic pathways (Alcaide et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(aminomethyl)-3-methyl-1-propan-2-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-5-8(3,4-9)7(10)11/h6H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYREVVNXDFSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1=O)(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)
![(3Z)-3-{[(2-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2499932.png)



![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)



![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)

